2-(メチルチオ)ニコチンアミド

概要

説明

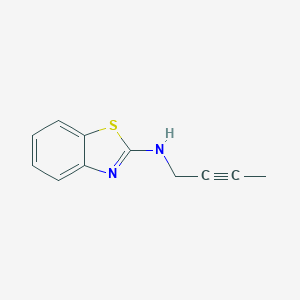

2-(Methylthio)nicotinamide is a useful research compound. Its molecular formula is C7H8N2OS and its molecular weight is 168.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Methylthio)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

スキンケアにおける治療的用途

ニコチンアミドの誘導体であるナイアシンアミドは、NAD+合成において重要な役割を果たし、皮膚細胞の酸化還元反応とエネルギー産生に貢献しています . これは、多様なスキンケア製品や化粧品における主要な機能性成分となっています . これは、ヒトのDNA修復や細胞ストレス応答に影響を与えると知られています .

尋常性ざ瘡の治療

ナイアシンアミドは、尋常性ざ瘡の治療に用いられてきました . これは、非油性肌よりも油性肌タイプでより効果的であることが判明しており、外用では2%から4%の濃度で使用されています .

メラズマと乾癬の治療

ざ瘡に加えて、ナイアシンアミドはメラズマや乾癬の治療にも用いられてきました . その固有の特性は、これらの用途に適した候補となっています .

化粧品における抗老化成分

化粧品という観点から、ナイアシンアミドは多目的の抗老化成分として広く活用されてきました . これは、皮膚の酸化ストレス、炎症、色素沈着を大幅に軽減することが示されています .

抗菌および抗バイオフィルム特性

Safety and Hazards

作用機序

Target of Action

2-(Methylthio)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . The primary targets of nicotinamide and its derivatives are enzymes involved in the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions .

Mode of Action

It is believed to interact with its targets, potentially inhibiting enzymes involved with the oxidation of nadh . This interaction can result in changes in cellular reactions, such as respiration and glycolysis .

Biochemical Pathways

2-(Methylthio)nicotinamide, like other components of vitamin B3, is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play crucial roles in cellular energy metabolism .

Pharmacokinetics

Nicotinamide, from which it is derived, shows biphasic elimination with dose-dependent changes in half-life when administered in mice . After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via the kidneys .

Result of Action

Nicotinamide is known to have significant dermal benefits, including skin brightening, anti-ageing properties, and protection of the skin barrier . It also plays a role in DNA repair and regulation of transcription processes .

Action Environment

The action, efficacy, and stability of 2-(Methylthio)nicotinamide can be influenced by various environmental factors. For instance, the presence of food in the stomach and the formulation of nicotinamide (tablet or liquid form) can affect its absorption characteristics

生化学分析

Biochemical Properties

2-(Methylthio)nicotinamide plays a significant role in biochemical reactions, particularly those involving redox reactions and energy metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD+ biosynthesis . These interactions are essential for maintaining cellular energy homeostasis and redox balance.

Cellular Effects

2-(Methylthio)nicotinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance NAD+ biosynthesis, which in turn affects the activity of sirtuins, a family of NAD±dependent deacetylases involved in regulating cellular stress responses, DNA repair, and metabolism . Additionally, 2-(Methylthio)nicotinamide can modulate the activity of poly(ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair and programmed cell death .

Molecular Mechanism

At the molecular level, 2-(Methylthio)nicotinamide exerts its effects through several mechanisms. It binds to and activates NMNAT, enhancing the conversion of nicotinamide mononucleotide (NMN) to NAD+ . This increase in NAD+ levels subsequently activates sirtuins and PARPs, leading to changes in gene expression and cellular metabolism. Additionally, 2-(Methylthio)nicotinamide may inhibit certain enzymes through oxidative demethylation, affecting their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Methylthio)nicotinamide can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In vitro studies have shown that 2-(Methylthio)nicotinamide can maintain its effects on cellular NAD+ levels and enzyme activity for several hours to days, depending on the experimental conditions . Long-term exposure to 2-(Methylthio)nicotinamide may lead to sustained changes in cellular function, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 2-(Methylthio)nicotinamide in animal models are dose-dependent. At low to moderate doses, the compound has been shown to enhance NAD+ biosynthesis and improve metabolic function without significant adverse effects . At high doses, 2-(Methylthio)nicotinamide may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the benefits of the compound plateau at certain dosages, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

2-(Methylthio)nicotinamide is involved in several metabolic pathways, primarily those related to NAD+ biosynthesis. It interacts with enzymes such as NMNAT and NAD synthetase, facilitating the conversion of NMN to NAD+ . This process is crucial for maintaining cellular energy homeostasis and redox balance. Additionally, 2-(Methylthio)nicotinamide may influence other metabolic pathways by modulating the activity of sirtuins and PARPs, which are involved in various cellular processes, including DNA repair, stress responses, and metabolism .

Transport and Distribution

Within cells, 2-(Methylthio)nicotinamide is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . The compound may interact with binding proteins that facilitate its transport and localization within cells. Additionally, 2-(Methylthio)nicotinamide can accumulate in certain tissues, depending on its affinity for specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-(Methylthio)nicotinamide is influenced by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the nucleus, mitochondria, and cytoplasm . These localizations are essential for its activity and function, as they allow 2-(Methylthio)nicotinamide to interact with specific enzymes and biomolecules involved in NAD+ biosynthesis and other cellular processes .

特性

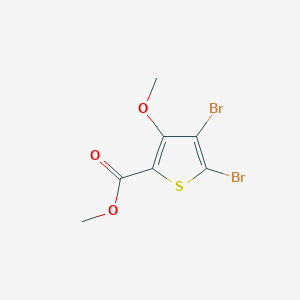

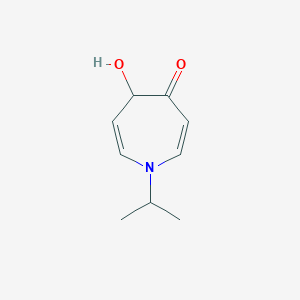

IUPAC Name |

2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYXNHSKBIZKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379092 | |

| Record name | 2-(methylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-28-1 | |

| Record name | 2-(Methylthio)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)

![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)